N-{3-[2-(4-chlorophenyl)-1H-imidazo[1,2-a]benzimidazol-1-yl]propyl}cyclohexanamine
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Overview
Description
N-{3-[4-(4-CHLOROPHENYL)-2,5,7-TRIAZATRICYCLO[6400(2),?]DODECA-1(12),3,6,8,10-PENTAEN-5-YL]PROPYL}CYCLOHEXANAMINE is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-[4-(4-CHLOROPHENYL)-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),3,6,8,10-PENTAEN-5-YL]PROPYL}CYCLOHEXANAMINE typically involves multiple steps, starting with the preparation of the tricyclic core. This core is synthesized through a series of cyclization reactions, often involving the use of chlorophenyl derivatives and triazine intermediates. The final step involves the attachment of the cyclohexanamine moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-(4-CHLOROPHENYL)-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),3,6,8,10-PENTAEN-5-YL]PROPYL}CYCLOHEXANAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reactive sites.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce saturated compounds .
Scientific Research Applications
N-{3-[4-(4-CHLOROPHENYL)-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),3,6,8,10-PENTAEN-5-YL]PROPYL}CYCLOHEXANAMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{3-[4-(4-CHLOROPHENYL)-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),3,6,8,10-PENTAEN-5-YL]PROPYL}CYCLOHEXANAMINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s tricyclic structure allows it to fit into binding sites and modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-(3-Chlorophenyl)-3-[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^2,6]dodeca-1(8),3,5-trien-3-yl]prop-2-enenitrile
- (E)-{[4-(4-chlorophenyl)-7-thia-2,5-diazatricyclo[6.4.0.0^2,6]dodeca-1(8),3,5-trien-3-yl]methylidene}amino cyclopropanecarboxylate
- 12-chloro-10-{[(4-chlorophenyl)sulfanyl]methyl}-7-thia-9,11-diazatricyclo[6.4.0.0^2,6]dodeca-1(8),2(6),9,11-tetraene
Uniqueness
N-{3-[4-(4-CHLOROPHENYL)-2,5,7-TRIAZATRICYCLO[6.4.0.0(2),?]DODECA-1(12),3,6,8,10-PENTAEN-5-YL]PROPYL}CYCLOHEXANAMINE is unique due to its specific tricyclic structure and the presence of the cyclohexanamine moiety. This combination of features imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C24H27ClN4 |
---|---|
Molecular Weight |
406.9 g/mol |
IUPAC Name |
N-[3-[2-(4-chlorophenyl)imidazo[1,2-a]benzimidazol-3-yl]propyl]cyclohexanamine |
InChI |
InChI=1S/C24H27ClN4/c25-19-13-11-18(12-14-19)23-17-29-22-10-5-4-9-21(22)27-24(29)28(23)16-6-15-26-20-7-2-1-3-8-20/h4-5,9-14,17,20,26H,1-3,6-8,15-16H2 |
InChI Key |
QDBQEZSZNMXTIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NCCCN2C(=CN3C2=NC4=CC=CC=C43)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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